
N-3-pyridinyl-1-piperazinecarboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety, which is further linked to a carboxamide group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives. These methods are advantageous due to their high yields and the ability to produce large quantities of the compound with consistent quality .
化学反応の分析
Types of Reactions
N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted piperazine derivatives .
科学的研究の応用
N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets, such as histamine H3 and sigma-1 receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. For example, as an antagonist of the histamine H3 receptor, it can inhibit the release of histamine and other neurotransmitters, potentially providing therapeutic benefits in conditions such as allergies and neurological disorders .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their potential as TRK inhibitors, which are important in cancer treatment.
Piperidine derivatives: These compounds also contain a nitrogen-bearing heterocyclic ring and are used in various therapeutic applications, including as anticancer and antimicrobial agents.
Uniqueness
N-(Pyridin-3-yl)piperazine-1-carboxamidedihydrochloride is unique due to its specific combination of a pyridine ring, piperazine moiety, and carboxamide group. This structure allows it to interact with a distinct set of molecular targets, providing unique therapeutic potential compared to other similar compounds .
特性
分子式 |
C10H16Cl2N4O |
|---|---|
分子量 |
279.16 g/mol |
IUPAC名 |
N-pyridin-3-ylpiperazine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H14N4O.2ClH/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9;;/h1-3,8,11H,4-7H2,(H,13,15);2*1H |
InChIキー |
REONTMFBWJDCOB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)NC2=CN=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



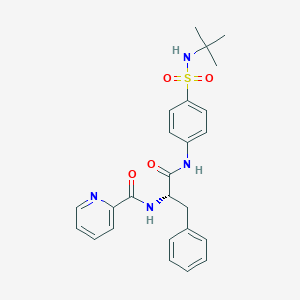
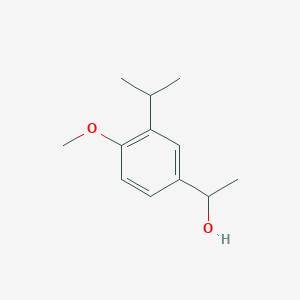

![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
![Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)
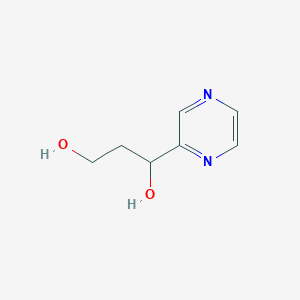

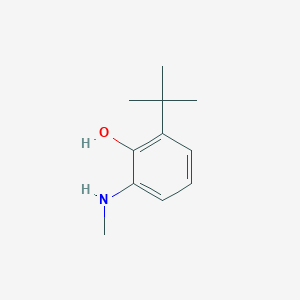
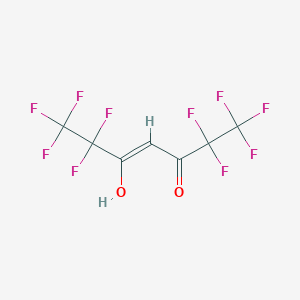
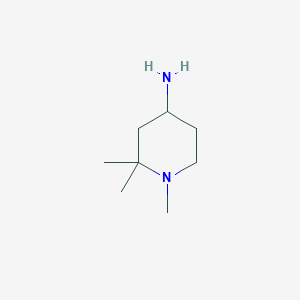
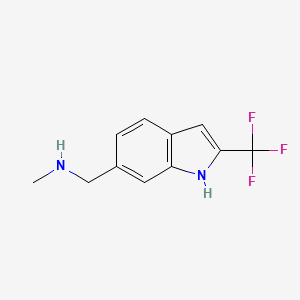
![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)
